Jtk-109;jtk-109

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

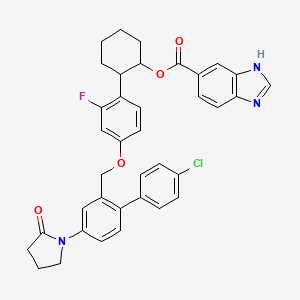

JTK-109 is a potent inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase. This compound has shown significant inhibitory activity against the hepatitis C virus, making it a valuable tool in the research and potential treatment of hepatitis C infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of JTK-109 involves the preparation of benzimidazole derivatives bearing substituted biphenyls. The key steps include the formation of the benzimidazole core and subsequent functionalization with various substituents to enhance its inhibitory activity .

Industrial Production Methods: While specific industrial production methods for JTK-109 are not widely documented, the general approach involves large-scale synthesis of the benzimidazole core followed by purification and functionalization steps. The process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: JTK-109 durchläuft während seiner Synthese hauptsächlich Substitutionsreaktionen. Die Einführung verschiedener Substituenten am Benzimidazol-Kern wird durch nukleophile Substitutionsreaktionen erreicht .

Häufige Reagenzien und Bedingungen:

Reagenzien: Häufige Reagenzien, die bei der Synthese von JTK-109 verwendet werden, sind Benzimidazol, substituierte Biphenyle und verschiedene Nukleophile.

Bedingungen: Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und in Gegenwart geeigneter Lösungsmittel durchgeführt, um die Substitutionsreaktionen zu erleichtern

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das vollständig funktionalisierte JTK-109-Molekül, das eine potente inhibitorische Aktivität gegen die Hepatitis-C-Virus-NS5B-RNA-abhängige RNA-Polymerase zeigt .

Wissenschaftliche Forschungsanwendungen

Mechanisms of HCV Replication

JTK-109 is extensively used to investigate the mechanisms underlying HCV replication. It specifically targets the NS5B RNA-dependent RNA polymerase, which is crucial for viral RNA synthesis. Understanding how JTK-109 inhibits this enzyme helps elucidate the viral life cycle and identifies potential therapeutic targets.

Case Study: Efficacy Against HCV Genotype 1b

In a study focusing on genotype 1b of HCV, JTK-109 demonstrated significant inhibition of subgenomic viral RNA replication in replicon cell assays at low submicromolar concentrations. The compound exhibited favorable pharmacokinetic profiles and high selectivity for NS5B, suggesting its potential as a clinical candidate for treating hepatitis C infections .

Medical Applications

Therapeutic Potential

The primary medical application of JTK-109 lies in its development as a therapeutic agent against HCV. Given its high potency and selectivity, it has been explored in preclinical studies to assess its effectiveness in clinical settings.

Comparison with Other Inhibitors

JTK-109's potency is notable when compared to other non-nucleoside inhibitors such as Dasabuvir and Setrobuvir. Its IC50 value of 0.017 μM positions it as one of the most effective inhibitors in its class.

| Compound Name | IC50 Value (μM) |

|---|---|

| JTK-109 | 0.017 |

| Dasabuvir | 0.5 |

| Setrobuvir | 0.2 |

Wirkmechanismus

JTK-109 exerts its effects by inhibiting the hepatitis C virus NS5B RNA-dependent RNA polymerase. This enzyme is crucial for the replication of the hepatitis C virus RNA genome. By binding to the enzyme, JTK-109 prevents the synthesis of viral RNA, thereby inhibiting the replication of the virus .

Vergleich Mit ähnlichen Verbindungen

Dasabuvir: Another non-nucleoside inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase.

Setrobuvir: An orally active non-nucleoside inhibitor with inhibitory effects on de novo RNA synthesis and primer extension

Uniqueness of JTK-109: JTK-109 is unique due to its high potency and selectivity for the hepatitis C virus NS5B RNA-dependent RNA polymerase. It has shown significant inhibitory activity with an IC50 value of 0.017 μM, making it one of the most potent inhibitors in its class .

Biologische Aktivität

JTK-109 is a synthetic compound developed primarily as a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, specifically targeting the NS5B protein. This compound belongs to the class of benzimidazole derivatives and has shown significant promise in antiviral therapy due to its potent inhibitory effects on HCV replication.

JTK-109 inhibits HCV replication by binding to the NS5B polymerase, preventing the enzyme from synthesizing viral RNA. The compound's high selectivity for HCV, coupled with low cytotoxicity in cell-based assays, positions it as a leading candidate for therapeutic applications against hepatitis C infections. Its mechanism involves interference with the polymerase activity essential for viral RNA synthesis, as evidenced by its low IC50 value of approximately 0.017 μM, indicating strong efficacy in blocking viral replication .

Structural Characteristics

The structural modifications of JTK-109 are critical to its biological activity. The benzimidazole core undergoes substitution reactions during synthesis, enhancing its binding affinity and selectivity towards NS5B polymerase. Specific alterations at various positions of the benzimidazole ring have been shown to significantly improve its inhibitory properties .

Comparative Analysis of Inhibitors

A comparative analysis of JTK-109 with other known inhibitors targeting NS5B polymerase is presented in the table below:

| Compound Name | Structure Type | IC50 Value (μM) | Unique Features |

|---|---|---|---|

| JTK-109 | Benzimidazole derivative | 0.017 | High selectivity and low cytotoxicity |

| Valopicitabine | 3′-O-valinyl ester | 0.76 | Improved oral bioavailability |

| GS-9669 | Thumb Site II inhibitor | 0.3 | Different binding site on NS5B |

| TMC647055 | Non-nucleoside inhibitor | 0.1 | Allosteric mechanism of action |

JTK-109's unique structural modifications contribute to its superior potency and selectivity compared to these similar compounds, making it a noteworthy candidate in HCV therapy .

Broader Antiviral Activity

In addition to its primary target, JTK-109 has shown activity against other viral infections, including dengue virus and norovirus. Preliminary studies suggest that its antiviral potential may extend beyond HCV, indicating a broader therapeutic application against RNA viruses .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and efficacy of JTK-109:

- Kinetics Analysis : In vitro studies measured initial reaction velocities at varying concentrations of JTK-109, demonstrating effective inhibition of NS5B polymerase activity .

- Resistance Assessment : Research involving Huh7.5 cells containing an HCV replicon indicated that prolonged exposure to JTK-109 could lead to mutations conferring resistance, specifically the S96T mutation near the active site of NS5B .

- Molecular Docking Studies : Molecular dynamics simulations and docking studies have confirmed that JTK-109 binds effectively to the active site of NS5B, providing insights into its binding dynamics and potential interactions with other viral components .

Eigenschaften

CAS-Nummer |

480462-62-2 |

|---|---|

Molekularformel |

C37H33ClFN3O4 |

Molekulargewicht |

638.1 g/mol |

IUPAC-Name |

2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C37H33ClFN3O4/c38-26-11-8-23(9-12-26)30-15-13-28(41-18-4-7-35(41)43)19-25(30)22-46-29-14-16-31(32(39)21-29)36-40-33-20-24(37(44)45)10-17-34(33)42(36)27-5-2-1-3-6-27/h8-17,19-21,27H,1-7,18,22H2,(H,44,45) |

InChI-Schlüssel |

NIBYCXOKANETJM-UHFFFAOYSA-N |

SMILES |

C1CCC(C(C1)C2=C(C=C(C=C2)OCC3=C(C=CC(=C3)N4CCCC4=O)C5=CC=C(C=C5)Cl)F)OC(=O)C6=CC7=C(C=C6)N=CN7 |

Kanonische SMILES |

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=C(C=C(C=C4)OCC5=C(C=CC(=C5)N6CCCC6=O)C7=CC=C(C=C7)Cl)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

JTK-109; JTK 109; JTK109 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.